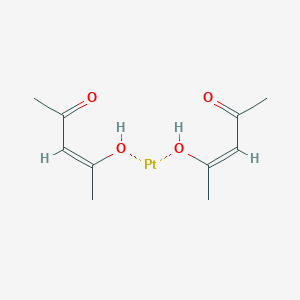

Platinum, bis(2,4-pentanedionato-kappaO,kappaO')-, (SP-4-1)-

描述

Coordination Chemistry Fundamentals of Platinum(II) Acetylacetonate (B107027) Complexes

The core of platinum(II) acetylacetonate's utility lies in its distinct coordination chemistry. The central platinum(II) ion is in a square-planar geometry, a common coordination for d⁸ metal ions. It is chelated by two acetylacetonate (acac) ligands, which are bidentate, binding to the platinum ion through two oxygen atoms each. doi.org This chelation results in a stable, 16-electron complex.

X-ray crystallography studies have elucidated the precise molecular structure of Pt(acac)₂. The molecule is monomeric, and the platinum center is indeed square planar. oup.comwikipedia.org The average Pt–O bond distance is approximately 1.991 Å. oup.com In a benzene (B151609) solvate crystal structure, the Pt-O bond lengths were reported to be 2.008 Å and 1.979 Å. oup.com

Interactive Data Table: Structural Parameters of Platinum(II) Acetylacetonate

| Parameter | Value | Reference |

| Coordination Geometry | Square-planar | oup.comwikipedia.org |

| Average Pt-O Bond Length | 1.991 Å | oup.com |

| Pt-O Bond Length (Benzene Solvate) | 2.008 Å | oup.com |

| Pt-O Bond Length (Benzene Solvate) | 1.979 Å | oup.com |

Density Functional Theory (DFT) studies have provided deeper insights into the electronic structure and bonding within the complex. These studies help to understand the nature of the platinum-ligand interactions, which are crucial for its reactivity and role as a precursor.

The acetylacetonate ligands can be substituted in various chemical reactions, allowing for the synthesis of a wide array of platinum-containing compounds with tailored properties. This reactivity is fundamental to its application in organometallic synthesis and catalysis.

Academic Significance in Organometallic Chemistry and Catalysis

The importance of platinum(II) acetylacetonate in academic research is prominently demonstrated in its use as a precursor for synthesizing organometallic complexes and heterogeneous catalysts.

In organometallic chemistry, Pt(acac)₂ serves as a convenient starting material for the synthesis of various platinum complexes, including those with carbon-platinum bonds. A notable application is in the preparation of cyclometalated platinum(II) complexes. These reactions often involve the reaction of Pt(acac)₂ with a cyclometalating ligand, where one of the acetylacetonate ligands is replaced. researchgate.net For instance, cyclometalated platinum(II) N-heterocyclic carbene (NHC) complexes, which are of interest for their potential applications in organic light-emitting diodes (OLEDs), have been synthesized from Pt(acac)₂. rsc.org The synthesis of [Pt(C^N)(acac)] type complexes, where C^N is a cyclometalating ligand like 2-phenylpyridine, is a well-established route starting from Pt(acac)₂. acs.org

In the field of catalysis, Pt(acac)₂ is extensively used as a precursor for the preparation of highly active platinum-based catalysts. Its thermal stability and solubility in organic solvents make it an excellent candidate for methods like chemical vapor deposition (CVD) to create thin films with catalytic properties.

A significant area of research is the synthesis of platinum nanoparticles from Pt(acac)₂. These nanoparticles are highly effective catalysts for a range of reactions. For example, Pt/C catalysts prepared from Pt(acac)₂ have been shown to be effective for the oxygen reduction reaction (ORR), a critical process in fuel cells. iieta.orgrsc.org Studies have compared the performance of catalysts derived from Pt(acac)₂ with those from other precursors like hexachloroplatinic acid (H₂PtCl₆). For instance, in the selective hydrogenation of crotonaldehyde, a Pt/Ga₂O₃ catalyst prepared from the chlorine-free Pt(acac)₂ precursor exhibited higher activity and selectivity compared to one prepared from H₂PtCl₆, which was attributed to the formation of smaller platinum particles. mdpi.com Similarly, in the dry reforming of methane, the choice of precursor was found to influence the catalyst's stability, with Pt(acac)₂ leading to smaller particle sizes on both CeO₂ and γ-Al₂O₃ supports. scielo.org.mx

Interactive Data Table: Research Findings on Catalysts Derived from Platinum(II) Acetylacetonate

| Catalytic Application | Key Finding | Reference |

| Oxygen Reduction Reaction (ORR) | Pt/C catalysts prepared from Pt(acac)₂ by liquid phase photo-deposition show comparable activity to commercial catalysts. | iieta.org |

| Selective Hydrogenation of Crotonaldehyde | Pt/Ga₂O₃ catalyst from Pt(acac)₂ showed higher activity and selectivity than one from H₂PtCl₆ due to smaller Pt particle size. | mdpi.com |

| Dry Reforming of Methane | Pt(acac)₂ as a precursor led to smaller Pt particle sizes on CeO₂ and γ-Al₂O₃ supports compared to H₂PtCl₆. | scielo.org.mx |

| Quinoline Hydrogenation | A Pt atomically dispersed catalyst on carbon-modified alumina (B75360), synthesized from Pt(acac)₂, showed high conversion and selectivity. | doi.org |

The controlled decomposition of Pt(acac)₂ is a key method for producing well-defined platinum nanoparticles with specific sizes and shapes, which is crucial for optimizing catalytic performance. The nature of the support material and the synthesis conditions play a significant role in the final properties of the catalyst.

Structure

3D Structure of Parent

属性

CAS 编号 |

15170-57-7 |

|---|---|

分子式 |

C10H16O4Pt |

分子量 |

395.32 g/mol |

IUPAC 名称 |

bis(4-hydroxypent-3-en-2-one);platinum |

InChI |

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI 键 |

VEJOYRPGKZZTJW-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

其他CAS编号 |

15170-57-7 |

物理描述 |

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] |

Pictograms |

Irritant; Health Hazard |

同义词 |

platinum(II) 2,4-pentanedionate Pt(acac)2 |

产品来源 |

United States |

Synthetic Methodologies and Preparation Routes for Platinum Ii Acetylacetonate

Traditional Synthetic Approaches for Platinum(II) Acetylacetonate (B107027)

Traditional methods for synthesizing Platinum(II) acetylacetonate, while foundational, often face challenges such as low yields and the use of hazardous materials.

Chloroplatinic Acid-Based Routes for Platinum(II) Acetylacetonate Synthesis

One established method for the synthesis of Platinum(II) acetylacetonate begins with chloroplatinic acid. In this process, chloroplatinic acid is first reacted with sodium hydroxide (B78521) to produce platinum hydroxide. This intermediate is then reacted with acetylacetone (B45752) to yield the final product. A reported yield for this particular method is 75%. google.com

Another variation of this approach utilizes platinum chloride dispersed in water. The mixture is heated, and acetylacetone is slowly added. During this addition, the pH is controlled and adjusted to a range of 3 to 4 using an acid. Following the reaction, the pH is raised to 9-10 with an alkaline solution to facilitate the precipitation of Platinum(II) acetylacetonate. google.com

| Starting Material | Key Reagents | pH Control | Reported Yield |

| Chloroplatinic Acid | Sodium hydroxide, Acetylacetone | Not specified | 75% |

| Platinum Chloride | Acetylacetone, Acid, Base | Acidic (3-4), then Basic (9-10) | Not specified |

Werner Method for Platinum(II) Acetylacetonate Preparation

The Werner method, a classical approach to the synthesis of Platinum(II) acetylacetonate, starts with the dissolution of potassium tetrachloroplatinate(II) (K₂PtCl₄) in hot water. google.com To this solution, six equivalents of potassium hydroxide (KOH) are added, causing the reddish solution to turn yellow. google.com Subsequently, eight equivalents of acetylacetone are introduced. The mixture is then heated to 50°C and stirred for 1 to 1.5 hours, during which the crude product precipitates. google.comgoogle.com The process can be repeated by adding more KOH and acetylacetone to the filtrate to obtain further crops of the product. google.com

Despite its historical significance, the Werner method has notable drawbacks. The yields are typically low, ranging from 25-35%. google.com Furthermore, the purification of the product involves recrystallization from benzene (B151609), a solvent known for its toxicity. google.com

| Starting Material | Reagents | Temperature | Yield | Disadvantages |

| K₂PtCl₄ | KOH, Acetylacetone | 50°C | 25-35% | Low yield, Use of excess acetylacetone, Recrystallization in benzene |

Okeya-Kawaguchi Method in Platinum(II) Acetylacetonate Synthesis

The Okeya-Kawaguchi method provides an alternative route starting from potassium tetrachloroplatinate(II). google.com The synthesis commences by dissolving K₂PtCl₄ in 1 N perchloric acid (HClO₄). google.comgoogle.com This solution is then treated with mercury(II) oxide and silver perchlorate (B79767) in the presence of excess perchloric acid. This step is designed to form the aquated platinum(II) ion, [Pt(H₂O)₄]²⁺, while precipitating potassium perchlorate (KClO₄), mercury(II) chloride (HgCl₂), and silver chloride (AgCl), which are subsequently removed by filtration. google.com

The resulting aqueous solution of the platinum complex is then reacted with sodium acetylacetonate, leading to the formation of a creamy-yellow solid. google.com To complete the reaction, the pH of the solution is adjusted to 4.5, and the mixture is stirred for 20 hours. google.comgoogle.com The crude product is collected by filtration, washed with deionized water, and dried. google.com

| Starting Material | Key Reagents | Intermediate Complex | Final pH |

| K₂PtCl₄ | HClO₄, Mercury(II) oxide, Silver perchlorate, Sodium acetylacetonate | [Pt(H₂O)₄]²⁺ | 4.5 |

Advanced and High-Yield Preparation Protocols for Platinum(II) Acetylacetonate

To overcome the limitations of traditional methods, advanced protocols have been developed, focusing on higher yields, improved purity, and the avoidance of hazardous reagents.

Halogenide-Free Preparations of Platinum(II) Acetylacetonate

A significant advancement in the synthesis of Platinum(II) acetylacetonate is the development of halogen-free methods, which can achieve yields of over 90%. googleapis.com This process utilizes a halogen-free platinum(IV) oxo- or hydroxo-compound, such as platinum(IV) oxide hydrate (B1144303) (PtO₂·nH₂O) or hexahydroxyplatinic acid (H₂Pt(OH)₆), as the starting material. google.comgoogleapis.com

In a typical procedure, the platinum(IV) compound is reacted with a reducing agent in an aqueous solution. This reaction is carried out in the presence of a stoichiometric or slightly higher amount of acetylacetone and a proton (H⁺) donor, such as a mineral or organic acid. google.comgoogleapis.com A preferred reducing agent is formic acid. google.com The reaction is generally heated to a temperature between 50-85°C. google.comgoogleapis.com The resulting bright yellow product is then collected by filtration, washed, and can be further purified by recrystallization from organic solvents. google.com

| Starting Material | Key Components | Reducing Agent | Temperature | Yield |

| H₂Pt(OH)₆ or PtO₂·nH₂O | Acetylacetone, H⁺ donor (e.g., H₂SO₄) | Formic acid | 50-85°C | >90% |

Water-Based Synthetic Methods and pH Control in Platinum(II) Acetylacetonate Formation

A water-based synthetic route has been developed that emphasizes pH control to optimize the formation and precipitation of Platinum(II) acetylacetonate. google.com This method begins by dispersing platinum chloride in deionized water and heating the mixture under reflux, typically to a temperature between 70-80°C. google.com

Acetylacetone is then slowly added dropwise to the heated suspension. During this addition, the pH of the reaction mixture is carefully maintained between 3 and 4 by adding a dilute acid, such as hydrochloric or nitric acid. google.com After the complete addition of acetylacetone, the reaction is allowed to proceed for another 1 to 2 hours. google.com

Following this, the pH is adjusted to a basic range of 9 to 10 using an alkaline solution like sodium hydroxide, potassium hydroxide, sodium bicarbonate, or potassium carbonate. google.com This change in pH promotes the precipitation of the Platinum(II) acetylacetonate product. The mixture is reacted for an additional 2 to 3 hours, then cooled, and the resulting yellow crystalline product is collected. google.com

| Starting Material | Reaction Temperature | Acidic pH Range | Basic pH Range | Alkaline Solutions |

| Platinum Chloride | 70-80°C | 3-4 | 9-10 | NaOH, KOH, NaHCO₃, K₂CO₃ |

Optimization of Reaction Conditions for Platinum(II) Acetylacetonate Synthesis

The synthesis of Platinum(II) acetylacetonate, Pt(acac)₂, is a process influenced by several critical reaction parameters. Optimization of these conditions is paramount to achieving high yields and purity. Traditional methods, such as the Werner and Okeya-Kawaguchi methods, have been noted for their disadvantages, including low yields (ranging from 25-35%) and the use of hazardous solvents like benzene for recrystallization. google.com

A newer approach utilizes platinum(II) chloride and acetylacetone in an aqueous solution, which is both more economical and environmentally friendly. google.com In this method, the reaction temperature is typically maintained between 70-80°C. The pH of the reaction mixture is a crucial factor, initially adjusted to an acidic range of 3-4 during the dropwise addition of acetylacetone. Following this, the pH is raised to an alkaline range of 9-10 to facilitate the precipitation of the final product. google.com The molar ratio of acetylacetone to platinum(II) chloride is also a key variable, with ratios of 2-5:1 being explored. google.com Post-synthesis purification involves washing the precipitate with hot ethanol (B145695). google.com

Systematic optimization of these parameters has been shown to significantly improve the yield of Platinum(II) acetylacetonate. For instance, a patented method demonstrates that by carefully controlling the temperature, pH, and reactant ratios, yields as high as 97.7% can be achieved. google.com

Table 1: Optimization of Reaction Conditions for Pt(acac)₂ Synthesis

| Molar Ratio (Acetylacetone:PtCl₂) | Temperature (°C) | Initial pH | Final pH | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2.5:1 | 70 | 3 | 10 | 3 | 97.7 | google.com |

| 3:1 | 80 | 4 | 9 | 4 | 97.2 | google.com |

| 3.5:1 | 70 | 4 | 10 | 3 | 97.4 | google.com |

Synthesis of Heteroleptic and Cyclometalated Platinum(II) Acetylacetonate Complexes

Preparation of Mixed-Ligand Platinum(II) Acetylacetonate Complexes

The synthesis of mixed-ligand, or heteroleptic, Platinum(II) acetylacetonate complexes involves the introduction of one or more different ligands to the platinum center in addition to the acetylacetonate ligand. This allows for the fine-tuning of the complex's electronic and photophysical properties. A general approach to synthesizing such complexes is the reaction of a suitable platinum precursor with acetylacetone and the other desired ligand(s).

For example, heteroleptic Pt(II) complexes have been synthesized using an n-hexyloxy substituted phenyllepidine-based ligand alongside an acetylacetonate ancillary ligand. nih.gov The synthesis of these types of complexes is often straightforward and allows for a systematic study of how different ancillary ligands influence the properties of the resulting complex. nih.gov The choice of the other ligand(s) can significantly impact the quantum efficiency of the final complex. nih.gov

Synthetic Routes to Cyclometalated Platinum(II) Acetylacetonate Complexes

Cyclometalation is a process where a ligand coordinates to a metal center through a carbon-metal bond, forming a chelate ring. In the context of Platinum(II) acetylacetonate, cyclometalated complexes are often prepared by reacting a suitable platinum precursor with a cyclometalating ligand, followed by the introduction of the acetylacetonate ligand.

One common synthetic route involves a multi-step process starting from a triazolium precursor, which is converted to a silver(I) carbene. This is followed by transmetalation with a platinum(II) source, such as dichloro(1,5-cyclooctadiene)platinum(II), a cyclometalation reaction, and finally, the addition of acetylacetonate. researchgate.net Another approach is a one-pot synthesis where a silver(I) carbene is formed in situ and then transmetalated to platinum, followed by cyclometalation and reaction with a β-diketonate under basic conditions. researchgate.net Yields for these reactions can vary significantly, ranging from 57% to 90%, depending on the specific ligands and reaction conditions employed. nih.gov

Table 2: Examples of Synthetic Routes to Cyclometalated Pt(II) Acetylacetonate Complexes

| Cyclometalating Ligand | Platinum Precursor | Ancillary Ligand Precursor | General Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenyl-4,5-dimethyl-1,3-thiazol-2-ylidene | Dichloro(1,5-cyclooctadiene)platinum(II) | Acetylacetone | In-situ silver carbene formation, transmetalation, cyclometalation, and reaction with β-diketonate | Not specified | researchgate.net |

| 1,3-di(2-piridyl) benzene derivatives | K₂PtCl₄ | 4-phenylthiazole-2-thiolate sodium salt | Reaction of parent chloride complex with the sodium salt of the ancillary ligand | 57-90 | nih.gov |

Ancillary Ligand Modification Strategies in Platinum(II) Acetylacetonate Derivatives

Modification of the ancillary ligand in Platinum(II) complexes, where acetylacetonate itself can be considered an ancillary ligand, is a key strategy for tuning the photophysical properties of the resulting compounds. The electronic and steric properties of the ancillary ligand can have a profound effect on the quantum efficiency and emission characteristics of the complex.

Theoretical studies have shown that replacing a dipivolylmethanoate (dpm) ligand with others can enhance the rigidity of the complex, potentially reducing non-radiative decay pathways and improving charge transfer capabilities. researchgate.net Experimental work has demonstrated that the quantum efficiency of a heteroleptic Pt(II) complex can be significantly different when acetylacetonate is used as the ancillary ligand compared to picolinate (B1231196), highlighting the substantial impact of the ancillary ligand's nature. nih.gov

Furthermore, introducing steric bulk on the ancillary ligand can have a pronounced effect on the excited-state dynamics of red-phosphorescent cyclometalated platinum complexes. nih.gov For instance, modifying a β-ketoiminate ancillary ligand, which is structurally related to acetylacetonate, with sterically demanding groups can lead to photoluminescence quantum yields greater than 0.50. nih.gov These findings underscore the importance of ancillary ligand design in the development of highly efficient phosphorescent Platinum(II) complexes.

Structural Elucidation and Advanced Characterization Techniques of Platinum Ii Acetylacetonate

Spectroscopic Characterization of Platinum(II) Acetylacetonate (B107027)

Spectroscopic methods are fundamental in confirming the identity and purity of Pt(acac)₂, elucidating the coordination of the acetylacetonate (acac) ligand, and studying the complex's interactions with other materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Platinum(II) Acetylacetonate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the diamagnetic Pt(II) acetylacetonate complex. ¹H, ¹³C, and ¹⁹⁵Pt NMR each provide unique structural information.

¹H and ¹³C NMR: The ¹H NMR spectrum of Pt(acac)₂ provides direct evidence of the coordinated acetylacetonate ligand. In solid-state NMR studies, the methyl (CH₃) protons of the acac ligand show a resonance at approximately 1.9 ppm, while the methine (CH) proton appears further downfield at 6.3 ppm. chemrxiv.org These shifts are distinct from those of the free acetylacetone (B45752) ligand, which exists as a mixture of keto and enol tautomers and displays a more complex pattern. azom.com The integration of the proton signals confirms the stoichiometry of the ligand.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework of the ligands. For related platinum(II) acetylacetonate complexes, distinct signals are observed for the methyl (CH₃), methine (CH), and carbonyl (C=O) carbons, confirming the presence and symmetry of the coordinated acac ligands. urfu.ru

¹⁹⁵Pt NMR: The 195Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, is an excellent probe for studying the immediate coordination environment of the platinum center. huji.ac.ilwikipedia.org The ¹⁹⁵Pt chemical shift is highly sensitive to factors such as oxidation state, ligand type, and coordination geometry, spanning a vast range of over 13,000 ppm. wikipedia.org This sensitivity allows for the precise characterization of platinum complexes. huji.ac.il In solid-state NMR studies of Pt(acac)₂, a very large chemical shift anisotropy (CSA) has been measured, which provides detailed information about the electronic structure and local symmetry of the platinum site. chemrxiv.org The study of ¹⁹⁵Pt NMR chemical shifts in various Pt(II) complexes containing acetylacetonate has also been used to correlate the electronic ground-state properties with excited-state behavior, such as phosphorescence. rsc.org

| Compound | Nucleus | Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Platinum(II) acetylacetonate (Solid-State) | ¹H | Methyl (CH₃) | 1.9 | chemrxiv.org |

| Methine (CH) | 6.3 | chemrxiv.org | ||

| Acetylacetone (in CDCl₃) | ¹H | Enol form (CH) | 5.37 | azom.com |

| Enol form (CH₃) | 1.88 | azom.com | ||

| Keto form (CH₂) | 3.46 | azom.com | ||

| Keto form (CH₃) | 2.07 | azom.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Identification in Platinum(II) Acetylacetonate

Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups within Pt(acac)₂ and confirming the bidentate coordination of the acetylacetonate ligands through their oxygen atoms. The chelation of the ligand to the platinum center results in a delocalized π-electron system within the chelate ring, which significantly alters the vibrational frequencies compared to the free ligand.

The most diagnostic region in the FTIR spectrum of Pt(acac)₂ is between 1500 and 1600 cm⁻¹. The strong absorption bands in this region are attributed to the coupled stretching vibrations of the C=O and C=C bonds within the chelate ring. The absence of the distinct C=O stretching bands of the keto tautomer (typically around 1728 and 1708 cm⁻¹) and the C=C-OH vibration of the enolic form (around 1604 cm⁻¹) of free acetylacetone provides strong evidence of coordination. researchgate.net Instead, new, intense bands appear, often assigned as ν(C=O) + ν(C=C). For Pt(acac)₂, these characteristic bands are typically observed around 1570 cm⁻¹ and 1520 cm⁻¹. Vibrations associated with the Pt-O bonds are found in the far-infrared region, typically below 500 cm⁻¹.

| Vibrational Mode | Free Acetylacetone (acacH) | Platinum(II) acetylacetonate (Pt(acac)₂) | Reference |

|---|---|---|---|

| ν(C=O) keto | ~1728, 1708 | Absent | researchgate.net |

| ν(C=C) + ν(C=O) | ~1604 (enol form) | ~1570, ~1520 | |

| δ(CH₃) | ~1416, 1359 | Present (shifted) | researchgate.net |

| ν(Pt-O) | N/A | <500 |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Platinum(II) Acetylacetonate Studies

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and isotopic distribution of metal complexes. While Electron Ionization (EI) is a common method, Electrospray Ionization (ESI) is particularly useful for analyzing metal complexes, especially those that are part of larger, more complex structures or reaction mixtures in solution. chempap.org ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for identifying molecular ions. uobasrah.edu.iq

Studies on derivatives of Pt(acac)₂ have successfully used ESI-MS to confirm their structures, typically observing the protonated molecular ion [M+H]⁺. urfu.ruresearchgate.net The observed isotopic pattern of this ion, resulting from the multiple stable isotopes of platinum, serves as a definitive signature for the presence of the metal in the complex. urfu.ru While detailed ESI-MS fragmentation studies on the parent Pt(acac)₂ are not widely reported, the EI mass spectrum is available and provides key structural information. The EI spectrum shows a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the complex (393.3 g/mol ). nist.gov The fragmentation pattern is characterized by the sequential loss of ligands or parts of ligands, which helps to confirm the composition of the complex.

| Technique | Ion | Key Feature | Reference |

|---|---|---|---|

| Electron Ionization (EI-MS) | [M]⁺ | Molecular ion peak observed at m/z ≈ 393, confirming molecular weight. | nist.gov |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | Used to confirm the structure of various Pt(acac)₂ derivatives. | urfu.ruresearchgate.net |

X-ray Absorption Spectroscopy (XAS) for Surface Interaction Studies

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for studying the interaction of Pt(acac)₂ with surfaces, such as catalyst supports like alumina (B75360) (Al₂O₃), as it does not require long-range crystalline order. researchgate.netrsc.org An XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

XANES: The XANES region provides information on the oxidation state and coordination geometry of the platinum atom. researchgate.netresearchgate.net Studies of Pt(acac)₂ impregnated on alumina show that after drying at room temperature, the XANES spectrum is nearly identical to that of bulk Pt(acac)₂, indicating the complex is adsorbed on the surface without significant chemical change. However, upon calcination at higher temperatures (e.g., 350°C), the XANES "white line" intensity increases, signaling an oxidation of the platinum center from Pt(II) to Pt(IV) as the acetylacetonate ligands decompose. researchgate.netwikipedia.org

EXAFS: The EXAFS region provides quantitative information about the local atomic environment, including coordination numbers, interatomic distances, and disorder of the neighboring atoms around the platinum center. mdpi.com Analysis of the EXAFS signal for Pt(acac)₂ on alumina confirms the Pt-O coordination of the initial complex. The Fourier transform of the EXAFS data shows a primary peak corresponding to the Pt-O shells. After calcination, the EXAFS data reveals a complete change in the coordination sphere, consistent with the decomposition of the acac ligands and the formation of platinum oxide species on the surface. researchgate.net

Crystallographic Analysis of Platinum(II) Acetylacetonate

Single Crystal X-ray Diffraction Studies of Platinum(II) Acetylacetonate

Single crystal X-ray diffraction analysis has definitively established the molecular structure of Pt(acac)₂. The studies reveal that the molecule is monomeric, with the central platinum(II) ion adopting a square-planar coordination geometry, which is characteristic for a d⁸ metal ion. The platinum atom is chelated by two bidentate acetylacetonate ligands, with each ligand binding through its two oxygen atoms.

The Pt-O bond distances are a key parameter obtained from these studies. The average Pt-O bond distance has been reported to be approximately 1.991 Å. In a specific benzene (B151609) solvate crystal structure, the Pt-O bond lengths were determined to be slightly different at 2.008 Å and 1.979 Å, indicating a subtle asymmetry in the coordination environment. The acetylacetonate ligands themselves are nearly planar, consistent with a delocalized π-electron system across the O-C-C-C-O framework.

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Square-planar | |

| Molecular Structure | Monomeric | |

| Average Pt-O Bond Length | ~1.991 Å | |

| Pt-O Bond Lengths (Benzene Solvate) | 2.008 Å, 1.979 Å |

Determination of Coordination Geometry and Bond Parameters in Platinum(II) Acetylacetonate Complexes

The precise molecular structure of platinum(II) acetylacetonate, Pt(acac)₂, has been elucidated primarily through X-ray crystallography. These studies reveal a square-planar coordination geometry around the central platinum(II) ion, which is a common arrangement for d⁸ metal ions. In this complex, the platinum center is chelated by two bidentate acetylacetonate (acac) ligands. Each acac ligand binds to the platinum ion through two oxygen atoms, resulting in the formation of a stable 16-electron complex.

Table 1: Selected Bond Parameters for Platinum(II) Acetylacetonate

| Parameter | Value (Å) | Crystal Form |

|---|---|---|

| Average Pt-O Bond Length | 1.991 | - |

| Pt-O Bond Length 1 | 2.008 | Benzene Solvate |

| Pt-O Bond Length 2 | 1.979 | Benzene Solvate |

Thermogravimetric Analysis (TGA) in Platinum(II) Acetylacetonate Decomposition Research

Thermogravimetric analysis (TGA) is a critical technique for investigating the thermal stability and decomposition behavior of platinum(II) acetylacetonate. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable insights into the temperatures at which the complex begins to decompose, the number of decomposition steps, and the nature of the residual material.

Research has shown that the decomposition of Pt(acac)₂ occurs in a defined temperature range. One study identified a single-step weight loss beginning at approximately 150 °C, which is attributed to the decomposition of the acetylacetonate ligands. rsc.org Another investigation, conducted under both nitrogen and air atmospheres, determined the decomposition window for Pt(acac)₂ to be between 200 °C and 320 °C. rsc.org The differential thermal analysis (DTA) curve in this study showed an exothermic response in this range, corresponding to the decomposition of the complex. rsc.org The final residual mass after TGA corresponds to metallic platinum, confirming the complete removal of the organic ligands. The precise decomposition temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.

Table 2: Thermogravimetric Analysis Data for Platinum(II) Acetylacetonate Decomposition

| Parameter | Temperature Range (°C) | Atmosphere | Observation |

|---|---|---|---|

| Onset of Decomposition | ~150 | - | Single-step weight loss |

| Decomposition Window | 200 - 320 | Nitrogen / Air | Rapid mass reduction |

Reaction Mechanisms and Chemical Reactivity of Platinum Ii Acetylacetonate

Ligand Exchange Dynamics in Platinum(II) Acetylacetonate (B107027) Systems

The acetylacetonate (acac) ligands in Pt(acac)₂ are not inert and can be substituted by other ligands, a process known as ligand exchange. This dynamic behavior is fundamental to its use as a precursor in the synthesis of other platinum compounds and nanomaterials. The nature of the incoming ligand and the reaction conditions dictate the kinetics and products of these exchange reactions.

The bidentate acetylacetonate ligands in Pt(acac)₂ can be displaced by various Lewis bases. Studies have shown that in the presence of ligands such as primary aliphatic amines (e.g., oleylamine (B85491), OAm), the acac⁻ ligand is spontaneously replaced. acs.org For instance, in a mixture of Pt(acac)₂ and oleylamine, mass spectrometry has identified the formation of oleylamineplatinum(II) acetylacetonate, ionized as [Pt(OAm)₂(acac)]⁺. acs.org This indicates a direct substitution of one of the bidentate acac⁻ ligands by two monodentate amine ligands.

The addition of other molecules can further influence these substitution reactions. For example, the presence of oleic acid (OA) can catalyze the aminolysis reaction between oleylamine and the acac⁻ ligand, leading to the formation of an acac-OAm species. acs.org This complex interplay of ligands in the reaction medium determines the structure of the platinum-ligand intermediates that are formed before any subsequent chemical transformation. acs.org

| Reactant System | Observed Intermediate Species | Analytical Evidence |

| Pt(acac)₂ and Oleylamine (OAm) | [Pt(OAm)₂(acac)]⁺ | MALDI-TOF Mass Spectrometry |

| Pt(acac)₂ with OAm and Oleic Acid (OA) | Formation of acac–OAm | UV-vis Spectroscopy |

The dynamics of ligand exchange at the prenucleation stage have a profound impact on the kinetics of platinum nanoparticle (PtNP) formation. acs.org The substitution of the original acetylacetonate ligands with other coordinating molecules, such as alkylamines, alters the reduction potential of the platinum precursor and the subsequent nucleation and growth mechanism of the nanoparticles.

For example, when Pt(acac)₂ is used as a precursor in the presence of both oleylamine (OAm) and oleic acid (OA), the rate of PtNP formation is observed to decrease as the molar ratio of OA to Pt(acac)₂ increases. acs.org The ligand exchange process, leading to different Pt-ligand intermediates, governs the formation pathway. The presence of specific intermediates can switch the formation mechanism from a pseudo two-step process to a one-step mechanism, thereby controlling the kinetics of surface growth. acs.org This control is critical for achieving monodisperse nanoparticles with well-defined sizes and shapes. mdpi.com The choice of capping ligands, such as multivalent amines, can also direct the formation of thermodynamically stable, spherical nanoparticles by providing steric stabilization. mdpi.com

Redox Chemistry of Platinum(II) Acetylacetonate

The platinum center in Pt(acac)₂ is in the +2 oxidation state. pitt.edu This complex can undergo both oxidation to a higher oxidation state (typically +4) and reduction to its elemental form (Pt(0)). These redox processes are central to its application in catalysis and materials synthesis.

While the acetylacetonate ligand itself is not typically considered redox-active, the Pt(II) center can be oxidized to Pt(IV). nih.gov The oxidation of square planar Pt(II) complexes generally proceeds via oxidative addition, resulting in six-coordinate octahedral Pt(IV) complexes. mdpi.com Common oxidizing agents like hydrogen peroxide can be used to effect this transformation, typically adding two new ligands (e.g., hydroxido groups) in axial positions, trans to each other. mdpi.com

The reduction of Pt(acac)₂ to metallic platinum (Pt(0)) is a key step in the synthesis of platinum nanoparticles and catalysts. iieta.orgescholarship.org This process requires a reducing agent and often involves thermal decomposition. Thermogravimetric analysis shows that Pt(acac)₂ typically decomposes in a two-step process, with the loss of the acac⁻ ligands occurring at around 200–250°C, followed by the formation of metallic platinum at temperatures above 300°C.

Various reducing agents can be employed to facilitate the reduction at lower temperatures in solution-phase syntheses. Common agents include alcohols (like ethanol), sodium borohydride (B1222165) (NaBH₄), and hydrogen gas. iieta.orgescholarship.org The choice of reducing agent and precursor can influence the level of reduction and the properties of the final catalytic material. For instance, studies comparing Pt(acac)₂ with other precursors like hexachloroplatinic acid have found that the reduction level depends significantly on the precursor used. iieta.org Catalysts prepared by chemical reduction of Pt(acac)₂ with ethanol (B145695) have demonstrated high electrochemical activity, while complete reduction using NaBH₄ under similar conditions can be more difficult to achieve. iieta.org

| Reducing Agent | Precursor | Key Finding |

| Ethanol (RE) | Pt(acac)₂ | Higher electrochemical activity observed. |

| Sodium Borohydride (RB) | Pt(acac)₂ | Total reduction of the platinum precursor is difficult under the same synthesis conditions. |

| Photo-assisted ethanol (PE) | Pt(acac)₂ | Reduction level is highly dependent on the platinum precursor. |

Interactions of Platinum(II) Acetylacetonate with Biological Molecules (Non-clinical)

While cisplatin (B142131) and its derivatives are known for their interaction with DNA in cancer therapy, other platinum complexes, including those containing acetylacetonate ligands, have been investigated for their interactions with different biological targets. These non-clinical studies explore fundamental bioinorganic chemistry without a focus on therapeutic applications.

Research into novel platinum(II) complexes containing both chelated and σ-bonded acetylacetonate ligands has shown that these compounds can exhibit high in vitro cytotoxicity. nih.gov Interestingly, unlike cisplatin, these specific acetylacetonate complexes displayed negligible reactivity with nucleobases such as guanine. nih.gov This suggests an action mechanism that does not involve direct binding to DNA.

| Compound | Target Molecule | Reactivity/Interaction |

| [PtCl(O,O′-acac)(DMSO)] | Nucleobases (Guanine, 5'-GMP) | Negligible reactivity |

| [PtCl(O,O′-acac)(DMSO)] | L-methionine | Selective substitution of DMSO |

Mechanistic Investigations of Protein Interactions with Platinum(II) Acetylacetonate Complexes

Recent studies have explored the reactions of mixed-ligand Platinum(II) complexes containing acetylacetonate with model proteins to understand their mechanism of action. americanelements.com Research using electrospray ionization mass spectrometry (ESI-MS) has shown that these complexes exhibit a pronounced reactivity with proteins. americanelements.com This interaction is considered a key factor in their biological activity, suggesting a departure from the DNA-centric mechanism of cisplatin. nih.govresearchgate.net

Reactivity of Platinum(II) Acetylacetonate with Biological Nucleophiles

The chemical reactivity of Platinum(II) acetylacetonate complexes with various biological nucleophiles demonstrates a marked selectivity. Studies on new Pt(II) complexes containing both chelated and σ-bonded acetylacetonate ligands show negligible reactivity with nucleobases like guanosine (B1672433) monophosphate (5'-GMP). nih.govresearchgate.netnih.gov However, these same complexes show selective and rapid substitution reactions with soft biological nucleophiles, particularly those containing sulfur. nih.govresearchgate.netnih.gov

L-methionine, a sulfur-containing amino acid, has been identified as a primary target for these complexes. nih.govresearchgate.net This selective reactivity is a key differentiator from cisplatin and suggests that the biological activity of these Pt(acac) complexes is mediated by interactions with sulfur-rich biomolecules such as certain amino acids and proteins, rather than by forming DNA adducts. nih.govresearchgate.net

The table below summarizes the observed reactivity of specific Platinum(II) acetylacetonate complexes with different biological nucleophiles.

| Complex | Nucleophile | Observed Reactivity |

| [PtCl(O,O'-acac)(DMSO)] | L-methionine | Rapid reaction and substitution of DMSO ligand. researchgate.net |

| [PtCl(O,O'-acac)(DMSO)] | 5'-GMP | Negligible or very slow reaction. researchgate.net |

| [Pt(O,O'-acac)(γ-acac)(DMSO)] | L-methionine | Rapid reaction and substitution of DMSO ligand. researchgate.net |

| [Pt(O,O'-acac)(γ-acac)(DMSO)] | 5'-GMP | Negligible or very slow reaction. researchgate.net |

Catalytic Applications and Mechanistic Insights of Platinum Ii Acetylacetonate

Homogeneous Catalysis Mediated by Platinum(II) Acetylacetonate (B107027)

As a soluble molecular compound, Pt(acac)₂ is an effective precatalyst for various reactions in the liquid phase, where it can be activated to generate catalytically active species.

Platinum(II) acetylacetonate has been identified as an efficient catalyst for N-allylation reactions, which are fundamental for the synthesis of various nitrogen-containing organic compounds. sigmaaldrich.com It effectively promotes the formation of carbon-nitrogen bonds using allylic substrates. Research has demonstrated its utility in the direct N-allylation of anilines using allylic alcohols, with particularly good yields observed for anilines bearing electron-donating groups. sigmaaldrich.comsigmaaldrich.com

Furthermore, Pt(acac)₂ facilitates the selective N-allylation of substituted indoles. sigmaaldrich.com A notable application is its use in aqueous media, which aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. rsc.org This method provides a straightforward and efficient route to produce N-allylated indoles in high yields. rsc.org

Table 1: Examples of N-Allylation Reactions Catalyzed by Platinum(II) Acetylacetonate

| Substrate Type | Allylic Partner | Solvent | Key Findings |

|---|---|---|---|

| Anilines | Allylic Alcohols | Organic | Good yields, especially with electron-donating groups on the aniline. sigmaaldrich.com |

While palladium complexes are most famous for catalyzing the Suzuki-Miyaura cross-coupling reaction, other Group 10 metal complexes, including those of platinum, can also facilitate this transformation. libretexts.org Platinum(II) acetylacetonate serves as a valuable precatalyst for such carbon-carbon bond-forming reactions. Its notable advantage is its high solubility in common organic solvents, which is essential for maintaining a homogeneous catalytic system.

The catalytic cycle, analogous to palladium-catalyzed systems, is understood to involve three key steps: harvard.edu

Oxidative Addition: The active Pt(0) species, generated in situ from the Pt(II) precatalyst, reacts with an organohalide (R-X) to form a Pt(II) intermediate.

Transmetalation: An organoboron compound transfers its organic group to the platinum center, typically with the assistance of a base. harvard.edu

Reductive Elimination: The two organic fragments on the platinum center couple and are eliminated as the final product (R-R'), regenerating the catalytically active Pt(0) species. harvard.edu

In practice, Pt(acac)₂ is often used in conjunction with ancillary ligands, such as phosphines (e.g., PPh₃), which help to stabilize the platinum center and modulate its reactivity and efficiency in the catalytic cycle.

The hydrosilation of olefins is a widely used industrial process for producing organosilicon compounds, and platinum complexes are the most effective catalysts for this reaction. magtech.com.cn Platinum(II) acetylacetonate is a well-established precatalyst that can be activated to initiate the reaction. nih.gov While some platinum catalysts are thermally activated, Pt(acac)₂ and related Pt(II) complexes can also be photoactivated by UV light, offering temporal control over the curing process. nih.govwhiterose.ac.ukacs.org

The generally accepted mechanism for platinum-catalyzed hydrosilation is the Chalk-Harrod mechanism, which involves several key steps: mdpi.comwhiterose.ac.uk

Oxidative addition of the Si-H bond of a hydrosilane to the low-valent platinum center.

Coordination of the olefin (alkene) to the resulting platinum-silyl-hydride complex.

Migratory insertion of the coordinated olefin into the platinum-hydride (Pt-H) bond.

Reductive elimination of the resulting alkylsilyl product, which regenerates the active platinum catalyst for the next cycle. mdpi.com

Studies have suggested that catalysis initiated by Pt(acac)₂ can proceed through a fast homogeneous pathway alongside a slower heterogeneous one involving platinum nanoparticles. nih.gov

Heterogeneous Catalysis via Platinum(II) Acetylacetonate Precursors

Beyond its role in homogeneous systems, Pt(acac)₂ is a premier precursor for the synthesis of solid-state, heterogeneous platinum catalysts, particularly platinum nanoparticles.

Platinum(II) acetylacetonate is extensively used for the preparation of highly active platinum-based heterogeneous catalysts. Its thermal stability and solubility in organic solvents make it an ideal candidate for creating platinum nanoparticles with controlled size and shape, which is a critical factor for optimizing catalytic performance. sigmaaldrich.com The controlled thermal decomposition of Pt(acac)₂ is a cornerstone method for producing these well-defined nanostructures. mdpi.com These nanoparticles are subsequently deposited on high-surface-area supports like carbon, ceria, or alumina (B75360) to create robust heterogeneous catalysts for applications such as the oxygen reduction reaction (ORR) in fuel cells. sigmaaldrich.com

The deposition process involves the decomposition of Pt(acac)₂, adsorption of platinum atoms onto the support material, nucleation to form particles, and finally, desorption of the acetylacetonate ligand. researchgate.net

The versatility of Pt(acac)₂ as a precursor allows for the synthesis of monometallic platinum nanocatalysts with diverse morphologies by carefully tuning reaction conditions and additives. The specific shape of the nanoparticle exposes different crystal facets, which can significantly influence its catalytic activity and selectivity.

Detailed research has yielded protocols for creating various shapes:

Nanocubes: The thermal decomposition of Pt(acac)₂ in the presence of oleylamine (B85491), oleic acid, and tungsten hexacarbonyl (W(CO)₆) at 240 °C produces well-defined platinum nanocubes. rsc.org

Spherical Nanoparticles: Monodispersed, spherical platinum nanoparticles can be synthesized via the thermal reduction of Pt(acac)₂ in the presence of amine-functionalized ligands at temperatures between 160–200 °C. mdpi.com

Pyramidal Nanoparticles: An aqueous, one-step method utilizing sodium citrate (B86180) as a shape-directing agent allows for the rapid synthesis of ultrasmall (<4 nm) pyramidal platinum nanoparticles at 90 °C. acs.org These structures have a high fraction of catalytically desirable {111} facets. acs.org

Table 2: Synthesis of Monometallic Platinum Nanocatalysts from Platinum(II) Acetylacetonate

| Resulting Morphology | Key Reagents & Additives | Solvent | Temperature | Average Size |

|---|---|---|---|---|

| Nanocubes | Oleylamine, Oleic Acid, W(CO)₆ | - | 240 °C | Not Specified |

| Spherical Nanoparticles | Amine Ligands, 1,2-hexadecanediol (B1668426) | Octyl Ether | 160–200 °C | ~2-5 nm |

Platinum Nanoparticle Synthesis for Catalytic Applications

Synthesis of Bimetallic and Multimetallic Alloy Nanocatalysts (e.g., FePt, PtPb, PtNiCo)

Platinum(II) acetylacetonate serves as a crucial platinum source for the synthesis of bimetallic and multimetallic alloy nanocatalysts. The co-reduction of Pt(acac)₂ with other metal precursors allows for the formation of alloyed nanoparticles with tailored compositions and properties, which are often superior to their monometallic counterparts.

FePt Nanoparticles: Iron-platinum (FePt) nanoparticles are of significant interest due to their magnetic properties and catalytic potential. A common synthesis route involves the high-temperature polyol method, where Platinum(II) acetylacetonate and an iron precursor like iron(III) acetylacetonate are reduced in a high-boiling-point solvent. researchgate.net The use of Pt(acac)₂ as the platinum source has been shown to yield nearly equiatomic FePt nanoparticles with sizes around 2 nm. researchgate.net Another method involves using a laser to irradiate a methanol (B129727) solution containing both iron(III) acetylacetonate and Platinum(II) acetylacetonate, leading to the precipitation of FePt nanoparticles. researchgate.net

PtPb Nanoparticles: Platinum-lead (PtPb) nanoparticles supported on carbon (PtPb/C) have been synthesized using Platinum(II) acetylacetonate as the platinum starting material. frontiersin.orgfrontiersin.org These bimetallic catalysts have demonstrated enhanced electrochemical activity, particularly for fuel cell applications. frontiersin.orgfrontiersin.org

Pt-Co and Pt-Ni-Co Nanocrystals: Platinum(II) acetylacetonate is also a precursor for creating platinum-cobalt (B8599474) (Pt-Co) octahedral nanocrystals. cas.cz These structures are designed to improve both the catalytic activity and the durability of catalysts used in fuel cells. Furthermore, the principles of using metal acetylacetonates (B15086760) can be extended to synthesize more complex multimetallic systems, such as platinum-nickel-cobalt (PtNiCo) alloys, by carefully controlling the co-reduction of the respective metal precursors.

Table 1: Synthesis of Bimetallic and Multimetallic Nanocatalysts using Platinum(II) Acetylacetonate

| Nanocatalyst | Synthesis Method | Co-precursor Example | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|---|

| FePt | High-Temperature Polyol Method | Iron(III) acetylacetonate | ~2 nm, nearly equiatomic composition | researchgate.net |

| FePt | Laser Irradiation | Iron(III) acetylacetonate | Black precipitates of FePt alloy | researchgate.net |

| PtPb/C | Chemical Reduction | Lead precursor | Carbon-supported nanoparticles | frontiersin.orgfrontiersin.org |

| Pt-Co | Thermal Decomposition | Cobalt precursor | Octahedral nanocrystals | cas.cz |

Control of Platinum Nanocrystal Morphology and Anisotropic Growth

The morphology, including the size and shape, of platinum nanocrystals is a critical factor that dictates their catalytic performance. Platinum(II) acetylacetonate is instrumental in synthetic strategies aimed at controlling these features. The controlled decomposition of Pt(acac)₂ is a key method for producing well-defined platinum nanoparticles with specific morphologies.

By carefully manipulating reaction parameters such as temperature, precursor concentration, and the type of capping agents or solvents, the growth of platinum nanocrystals can be directed. For instance, the synthesis of pure platinum nanocubes has been achieved using Pt(acac)₂ in the presence of oleylamine and oleic acid, with tungsten hexacarbonyl added to control the reduction process. This level of control is essential for anisotropic growth, where nanocrystals grow at different rates along different crystallographic axes, leading to non-spherical shapes like cubes, octahedra, and nanowires. cas.cz These specific shapes expose different crystal facets, which can have significantly different catalytic activities. The ability to use Pt(acac)₂ to generate morphologies with highly reactive facets is a cornerstone of modern catalyst design. cas.cz

Applications of Platinum(II) Acetylacetonate-Derived Catalysts in Oxidation Reactions

Catalysts derived from Platinum(II) acetylacetonate demonstrate high efficacy in a variety of crucial oxidation reactions, ranging from environmental remediation to energy conversion.

Catalytic Oxidation of Volatile Organic Compounds (VOCs)

Volatile Organic Compounds (VOCs) are harmful air pollutants, and their abatement is a significant environmental challenge. rsc.org Catalytic oxidation is an effective technology for converting VOCs into harmless substances like carbon dioxide and water at lower temperatures than thermal incineration. jim.org.cn Platinum-based catalysts are highly active for this purpose.

Catalysts prepared from Platinum(II) acetylacetonate are effective for the complete oxidation of VOCs such as toluene (B28343). For example, a highly efficient catalyst composed of platinum supported on amorphous mesoporous phosphated TiO₂ (ATO-P) has been developed. nih.gov This Pt/ATO-P catalyst demonstrates outstanding performance in toluene oxidation, achieving 90% conversion (T₉₀) at a low temperature of 140°C. nih.gov The high specific surface area of the support and the well-dispersed platinum nanoparticles, derived from a precursor like Pt(acac)₂, are key to its high catalytic efficiency. nih.gov

Table 2: Performance of Pt(acac)₂-Derived Catalyst in Toluene Oxidation

| Catalyst | Support Material | T₅₀ (°C) | T₉₀ (°C) | Reference |

|---|---|---|---|---|

| Pt/ATO-P | Amorphous Mesoporous Phosphated TiO₂ | 130 | 140 | nih.gov |

Oxygen Reduction Reactions (ORR)

The oxygen reduction reaction (ORR) is the key cathodic reaction in fuel cells and is a major factor limiting their efficiency. Platinum-based catalysts are the most effective for the ORR, and designing catalysts with enhanced activity and durability is a primary goal of fuel cell research.

Platinum(II) acetylacetonate is used as a precursor to synthesize advanced ORR catalysts. For instance, it is used to create Pt-Co octahedral nanocrystals, which exhibit improved catalytic activity and stability for the ORR compared to standard platinum catalysts. cas.cz The formation of bimetallic alloys, such as those with cobalt, can modify the electronic structure of platinum and enhance its catalytic performance. The ability to create precisely structured nanocrystals from Pt(acac)₂ is therefore directly linked to the development of more efficient fuel cell technologies. cas.cz

Carbon Monoxide Oxidation

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a critical reaction in applications such as automotive exhaust catalysis and air purification. The German scientist Gerhard Ertl won the Nobel Prize in Chemistry in 2007 for his work on the molecular mechanisms of CO oxidation on platinum surfaces. jim.org.cn

Research has shown that platinum acetylacetonate immobilized on a silica (B1680970) (SiO₂) surface demonstrates high catalytic activity for CO oxidation. These supported complexes can be more active than traditional platinum-on-silica catalysts (Pt/SiO₂). A proposed mechanism for CO oxidation on platinum involves the reaction of adsorbed CO with oxygen on the platinum surface. The use of Pt(acac)₂ provides a well-defined starting material to create highly dispersed catalytic sites for this important reaction.

Methanol and Formic Acid Oxidation

The electrochemical oxidation of small organic molecules like methanol and formic acid is central to the operation of direct liquid fuel cells. Platinum-based catalysts are essential for these reactions, but they can be poisoned by intermediate species such as carbon monoxide.

Bimetallic catalysts derived from Platinum(II) acetylacetonate have shown enhanced performance for these reactions. Specifically, PtPb/C catalysts, prepared using Pt(acac)₂, exhibit improved electrochemical activity for both methanol and formic acid oxidation. frontiersin.orgfrontiersin.org Similarly, bimetallic PdPt alloy nanoparticles synthesized from Pd(acac)₂ and Pt(acac)₂ are effective catalysts for methanol oxidation, with their activity being dependent on the precise elemental composition. The addition of a second metal, like lead or palladium, can facilitate the removal of poisoning intermediates, thereby enhancing the catalyst's activity and stability.

Platinum(II) Acetylacetonate in Silicone Resin Curing Processes

Platinum(II) acetylacetonate, Pt(acac)₂, serves as a highly effective catalyst in the curing of silicone resins, a process primarily driven by hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (C=C), typically a vinyl group, within the polymer matrix. The result is the formation of stable silicon-carbon (Si-C) crosslinks, which transforms the liquid or pliable silicone precursors into a solid, durable elastomer or resin. mdpi.comuni-wuppertal.de Pt(acac)₂ is notable for its versatility, finding application in both thermally-cured and photo-activated curing systems. mdpi.com

In thermally activated processes, Platinum(II) acetylacetonate offers a distinct advantage over many other platinum catalysts. google.com While highly reactive at elevated temperatures, it exhibits controlled activity at room temperature. This characteristic provides a significantly extended pot life—the period during which the catalyzed silicone mixture remains workable. google.com Formulations using Pt(acac)₂ can remain uncured for extended periods, from days to weeks, at ambient temperatures. google.com However, upon heating, typically to temperatures around 150°C, the catalyst facilitates a rapid cure, often within minutes. google.com This controlled, heat-activated curing is ideal for manufacturing processes that require a long working time before the final, rapid crosslinking step.

Platinum(II) acetylacetonate also functions as a potent precatalyst in photoactivated curing systems. mdpi.com This method is particularly valuable for curing silicones on thermally sensitive substrates where the application of heat is not feasible. mdpi.comheraeus-precious-metals.com In these systems, the Pt(acac)₂ complex is activated by irradiation, usually with UV or blue light, to generate the catalytically active species that initiates the hydrosilylation reaction. mdpi.com Research suggests the photoactivation mechanism may involve the isomerization of the acetylacetonate ligand from its standard O,O'-chelating bidentate coordination to a C-monodentate form, or the complete removal of a ligand, thereby opening a coordination site for the reactants. mdpi.com

Detailed research has demonstrated that photo-curing with Pt(acac)₂ can be significantly more efficient than thermal curing. One study highlighted that UV-activated curing at room temperature achieved 98% silane (B1218182) conversion in just 5 minutes. In contrast, thermal curing of the same system at 150°C required 150 minutes to reach a lower conversion of 82%. This suggests that photo-activation not only accelerates the reaction but can also lead to more densely crosslinked, and thus more robust, materials.

The performance of Pt(acac)₂ in thermal curing is influenced by its concentration, as illustrated by the following research findings:

| Pt(acac)₂ Solution Added (Parts by Weight) | Pot Life (Days) | Gel Time at 150°C (Minutes) |

|---|---|---|

| 0.1 | 60 | 30 |

| 0.2 | 30 | 22 |

| 0.3 | 24 | 19 |

| 0.4 | 20 | 14 |

| 0.8 | 14 | 7 |

This table demonstrates the relationship between catalyst concentration and curing characteristics in a thermally cured silicone system. As the concentration of Platinum(II) acetylacetonate increases, the pot life at room temperature decreases, while the gel time at 150°C is significantly reduced, indicating a faster cure. Data sourced from patent information. google.com

Materials Science and Advanced Material Synthesis from Platinum Ii Acetylacetonate

Thin Film Deposition Techniques Utilizing Platinum(II) Acetylacetonate (B107027)

Pt(acac)₂ is a key precursor for several thin film deposition methods, enabling precise control over film thickness, morphology, and purity. sigmaaldrich.com Its application spans chemical vapor deposition, atomic layer deposition, and reactive spray techniques, among others, to produce functional platinum layers on a wide array of materials.

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are widely employed for producing uniform and conformal platinum films using Pt(acac)₂. nbinno.com In these processes, the volatile Pt(acac)₂ precursor is transported in the vapor phase into a reaction chamber where it thermally decomposes on a heated substrate, resulting in the deposition of a platinum film. nbinno.com MOCVD is recognized for its ability to precisely control the material's composition and microstructure at relatively low temperatures, making it suitable for coating non-planar substrates.

The choice of precursor significantly impacts the properties of the deposited films. Studies comparing Pt(acac)₂ with other precursors, such as trimethyl methyl cyclopentadienyl (B1206354) platinum [(CH₃)₃CH₃CpPt], have shown distinct differences in the resulting film characteristics. For instance, Pt films deposited from Pt(acac)₂ at 350°C in an oxygen-assisted MOCVD process tend to have finer grain sizes and better step coverage compared to those from (CH₃)₃CH₃CpPt, suggesting a kinetically-limited growth regime. In contrast, films from (CH₃)₃CH₃CpPt are often limited by the mass transport rate.

Adding oxygen during the CVD process has been shown to be effective in producing carbon-free platinum coatings; without it, films deposited in an argon atmosphere tend to have carbon contamination, which increases with higher deposition temperatures. researchgate.net

Table 1: Comparison of Platinum Films from Different MOCVD Precursors at 350°C| Property | Pt(acac)₂ | (CH₃)₃CH₃CpPt |

|---|---|---|

| Preferred Orientation | (111) | Highly (111) |

| X-ray Intensity Ratio (I(111)/I(200)) | 40 | 270 |

| Grain Size | ~25 nm | ~50 nm |

| RMS Surface Roughness | ~5 nm | ~15 nm |

| Step Coverage | ~95% | ~35% |

| Growth Regime | Kinetically-limited | Mass transport-limited |

Atomic Layer Deposition (ALD) is a technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision. While Pt(acac)₂ was initially found to be unsuitable for ALD with hydrogen due to its thermal instability at low temperatures, it has been successfully used with ozone (O₃) as a co-reactant. dntb.gov.ua This process enables the deposition of either amorphous platinum oxide or metallic platinum films by carefully controlling the substrate temperature.

At lower temperatures, specifically 120°C and 130°C, the reaction between Pt(acac)₂ and ozone yields amorphous platinum oxide thin films. dntb.gov.ua As the deposition temperature is increased to 140°C and above, the process results in the formation of metallic platinum films. dntb.gov.ua The platinum oxide films exhibit good adhesion to various substrates and can be subsequently reduced to porous metallic platinum structures at room temperature using a 5% hydrogen gas atmosphere under reduced pressure. dntb.gov.ua

Table 2: ALD of Platinum and Platinum Oxide Films from Pt(acac)₂ and Ozone| Parameter | Platinum Oxide Film | Metallic Platinum Film |

|---|---|---|

| Deposition Temperature | 120 - 130°C | ≥ 140°C |

| Film Structure | Amorphous | Metallic |

| Resistivity (at 130°C) | 1.5 - 5 Ω·cm (for 50-60 nm film) | ~11 μΩ·cm (for ~110 nm film at 140°C) |

| Adhesion | Good on various surfaces | Poor (did not pass tape test) |

Reactive Spray Deposition Technology (RSDT) is a direct, flame-based synthesis method used to deposit thin films and nanoclusters in an open-atmosphere environment. epfl.chmdpi.com For platinum deposition, a solution of Pt(acac)₂ dissolved in a suitable solvent, such as a toluene (B28343)/propane mixture, is pumped through an atomizing nozzle and combusted. epfl.ch The resulting flame containing decomposed precursor species is directed onto a substrate, leading to the formation of a coating. epfl.ch

This technique has been successfully used to deposit thin, conformal films of metallic platinum nanoclusters onto substrates like manganese oxide membranes. epfl.ch A key advantage of RSDT is that the precursor decomposition is typically complete within the flame, and the exothermic nature of the process can heat the substrate, although the temperature can be controlled. epfl.ch For example, depositions have been carried out while maintaining a substrate temperature of 100°C. epfl.ch The thickness of the deposited film can be readily controlled, making RSDT a versatile alternative to vacuum-based techniques like CVD and ALD. epfl.ch

Table 3: Example of RSDT Parameters for Platinum Nanocluster Deposition| Parameter | Value |

|---|---|

| Precursor | Platinum(II) acetylacetonate |

| Solvent | Toluene/Propane (20 wt% propane) |

| Precursor Concentration | 6.1 mM |

| Flow Rate | 4 mL/min |

| Substrate Temperature | 100°C |

| Nozzle-Substrate Distance | 15 cm |

Laser-assisted deposition techniques offer high spatial resolution for patterning metallic films. While Pulsed Laser Deposition (PLD) of platinum typically involves the ablation of a solid platinum target in a vacuum or controlled atmosphere, laser-induced chemical vapor deposition (LCVD) utilizes precursors. nih.govnih.govcolorado.edu Although detailed studies specifically using Pt(acac)₂ for laser evaporation are not widely reported, research on the closely related precursor, bis(hexafluoroacetylacetonato)platinum(II) or Pt(hfac)₂, demonstrates the principle of LCVD. epfl.ch In this process, a focused laser beam heats a substrate locally, inducing the decomposition of the precursor gas molecules adsorbed on the surface, thereby "writing" metallic patterns. epfl.ch This highlights the potential for using laser energy to selectively deposit platinum from β-diketonate complexes.

The versatility of Pt(acac)₂ as a precursor is demonstrated by its successful use in depositing platinum onto a wide range of substrate materials, which is crucial for various applications from catalysis to electronics.

Carbon: A modified Metal-Organic Chemical Deposition (MOCD) method using Pt(acac)₂ has been developed to deposit platinum nanoparticles on high-surface-area carbon supports. This is particularly relevant for creating electrocatalysts for fuel cells. nih.gov

Silica (B1680970) (SiO₂): Composite films of platinum and silica have been fabricated by the simultaneous CVD of Pt(acac)₂ and tetraethoxysilane (TEOS). A significant finding was that the presence of Pt(acac)₂ catalyzed the decomposition of TEOS, lowering its required decomposition temperature from an expected ~700°C to as low as 320°C. rsc.org This catalytic effect enables the formation of Pt/SiO₂ composite films at much lower temperatures. sigmaaldrich.comrsc.org

Metal Oxides: Pt(acac)₂ has been used to deposit platinum and platinum oxide films on various metal oxide substrates. In ALD processes, adhesion layers of aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) have been used successfully for the growth of both platinum oxide and metallic platinum films. dntb.gov.ua Similarly, Pt nanoparticles have been grown via ALD on TiO₂ and tungsten oxide (WOx) surfaces using related precursors. rsc.org In RSDT, platinum nanoclusters have been deposited onto K-OMS-2 manganese oxide membranes. epfl.ch

Understanding the decomposition and deposition mechanism of Pt(acac)₂ is crucial for controlling film growth and properties. The deposition process is generally understood to occur via several steps: decomposition of the Pt(acac)₂ precursor, adsorption of platinum species onto the substrate, nucleation of platinum particles, and finally, the desorption of the acetylacetonate ligand byproducts.

Studies on the thermal decomposition of Pt(acac)₂ in a hydrogen atmosphere using flash heating and high-energy resolution off-resonant spectroscopy have revealed a two-step reduction process of the initial Pt(II) species. This indicates a complex chemical transformation rather than a simple, single-step decomposition.

Kinetic investigations of the deposition process on alumina (B75360) substrates in an argon atmosphere determined an activation energy of approximately 204 kJ/mol. researchgate.net It was also observed that the deposition rate is highly dependent on the substrate's pretreatment; precoating the substrate with platinum resulted in higher initial deposition rates. researchgate.net In the co-deposition of platinum and silica from Pt(acac)₂ and TEOS, a cooperative decomposition mechanism is suggested, evidenced by the catalytic lowering of the TEOS decomposition temperature. rsc.org

Development of Conductive Polymers and Nanomaterials from Platinum(II) Acetylacetonate

Platinum(II) acetylacetonate (Pt(acac)₂) is a key precursor in the synthesis of various platinum-based nanomaterials due to its stability and solubility in organic solvents. google.comwikipedia.org Its thermal decomposition characteristics make it suitable for producing platinum nanoparticles (PtNPs), nanocubes, and thin films with controlled size and morphology. mdpi.comnbinno.com These nanomaterials are integral to advancements in electronics and catalysis.

Research has demonstrated the controlled synthesis of PtNPs using Pt(acac)₂ in the presence of amine-functionalized multivalent ligands. mdpi.com In these methods, the reaction temperature and the nature of the ligands are systematically varied to control the growth kinetics, size, and shape of the resulting nanoparticles. mdpi.com For instance, monodispersed, spherical PtNPs can be synthesized by heating a mixture of Pt(acac)₂, an amine ligand, and a reducing agent in a high-boiling point solvent like 1-octadecene. mdpi.comrsc.org

One standard synthesis protocol involves mixing Pt(acac)₂, oleylamine (B85491), and oleic acid and heating the solution to a specific temperature under an inert atmosphere, followed by the introduction of a reducing agent. rsc.org The temperature is then raised to facilitate the decomposition of the precursor and the growth of the nanocrystals. The final products are isolated through centrifugation and washing. rsc.org This method allows for the production of pure platinum nanocubes, which can be re-dispersed in solvents like hexane (B92381) for further use or characterization. rsc.org The versatility of Pt(acac)₂ also allows for the synthesis of bimetallic nanocrystals, such as copper-platinum nanocubes, by co-reducing it with another metal acetylacetonate precursor. rsc.org

The table below summarizes findings from representative studies on the synthesis of platinum nanomaterials using Pt(acac)₂ as a precursor.

| Nanomaterial | Synthesis Method | Key Reagents | Reaction Temperature | Resulting Morphology/Size | Reference |

|---|---|---|---|---|---|

| Platinum Nanocubes | Thermal Decomposition | Pt(acac)₂, Oleylamine, Oleic Acid, W(CO)₆ | 240 °C | Cubic | rsc.org |

| Amine-Coated Platinum Nanoparticles | Stepwise Thermal Decomposition | Pt(acac)₂, Amine Ligands, 1,2-hexadecanediol (B1668426) (HD) | 160–200 °C | Monodispersed, Spherical | mdpi.com |

| Copper-Platinum Nanocubes | Co-reduction in Solution | Pt(acac)₂, Cu(acac)₂, TOAB, Oleylamine, DDT | 230 °C | Cubic | rsc.org |

Precursor for Carbon Nanostructure Fabrication

Platinum(II) acetylacetonate serves as a precursor for depositing platinum nanostructures onto carbon-based materials like graphene and carbon nanotubes (CNTs), creating hybrid materials with applications in catalysis and electronics. rsc.orgnanorh.com The primary method for this fabrication is Atomic Layer Deposition (ALD), a technique that allows for the precise, layer-by-layer deposition of thin films. rsc.orgarradiance.com

The use of Pt(acac)₂ in ALD processes for graphene functionalization has been a subject of detailed study. rsc.orgresearchgate.net Density functional theory (DFT) calculations have shown that the adsorption of Pt(acac)₂ on pristine, defect-free graphene is relatively weak compared to other platinum precursors like (methylcyclopentadienyl)trimethylplatinum(IV) (MeCpPtMe₃). rsc.orgresearchgate.net This weaker interaction presents a challenge for the nucleation and growth of continuous platinum films on unmodified graphene. rsc.org

However, the surface chemistry of the graphene substrate plays a critical role. The presence of defects or functional groups, such as those on graphene oxide (GO), can provide stronger adsorption sites, facilitating the deposition process. rsc.orgresearchgate.net Researchers have successfully fabricated atomically precise platinum structures, such as Pt₂ dimers, on graphene supports using ALD. arradiance.com This process involves creating specific nucleation sites on the graphene surface, followed by sequential ALD cycles at controlled temperatures. For instance, after a first cycle at a higher temperature (e.g., 250 °C) to deposit single platinum atoms, a second cycle at a lower temperature (e.g., 150 °C) with a stronger oxidizing agent like ozone can be used to attach a secondary platinum atom, forming a dimer while preventing aggregation into larger nanoparticles. arradiance.com These resulting Pt₂/graphene structures have demonstrated significantly higher catalytic activity in reactions like the hydrolytic dehydrogenation of ammonia (B1221849) borane (B79455) compared to single-atom or nanoparticle catalysts. arradiance.com

The table below details research findings on the use of Pt(acac)₂ as a precursor for fabricating nanostructures on carbon materials.

| Carbon Material | Fabrication Method | Co-reactants/Conditions | Key Findings | Resulting Structure | Reference |

|---|---|---|---|---|---|

| Graphene | Atomic Layer Deposition (ALD) | O₂ | DFT studies show weaker adsorption of Pt(acac)₂ on pristine graphene compared to other precursors, making uniform film growth challenging. | Discontinuous Pt film/islands | rsc.orgresearchgate.net |

| Defect-Rich Graphene | Atomic Layer Deposition (ALD) | O₂ (1st cycle), O₃ (2nd cycle); 250 °C then 150 °C | A bottom-up approach allows for the precise synthesis of Pt₂ dimers with high catalytic activity. | Oxidized Pt₂ dimers (Pt₂Oₓ) | arradiance.com |

Photophysical Properties and Optoelectronic Applications of Platinum Ii Acetylacetonate Complexes

Tunable Photoluminescence Characteristics of Platinum(II) Acetylacetonate (B107027) Complexes

The photoluminescence characteristics of Platinum(II) acetylacetonate complexes can be systematically tuned by modifying their molecular structure. This tunability is a key feature that makes these complexes highly valuable for a range of optoelectronic applications. The emission color of these compounds can be adjusted across the visible spectrum, from blue to red, by strategically altering the ligands attached to the platinum center.

The emission color of Platinum(II) acetylacetonate complexes can be effectively tuned by modifying the substituents on the main ligand scaffold. Research has shown that introducing different functional groups on both the central benzene (B151609) ring and the pyridines of the ligands allows for precise control over the emission wavelength. For instance, complexes with different substituents have been shown to emit in the yellow region of the spectrum. The emission color can be finely adjusted by the nature of the substituents on the terdentate ligand, a principle that has been demonstrated in various studies.

Furthermore, the emission properties are not only dependent on the primary cyclometalating ligand but are also significantly influenced by the ancillary ligands. While the emission color is primarily determined by the cyclometalating ligand, the ancillary ligand has a notable effect on the emission efficiency. For example, the use of a pentafluorophenylacetylide as an ancillary ligand can lead to a significant increase in the photoluminescence quantum yield (PLQY), approaching unity in some cases. This is attributed to a change in the nature of the emitting excited state, which minimizes non-radiative decay pathways.

The steric hindrance of the ancillary ligand also plays a crucial role in the photophysical properties of these complexes. By finely tuning the intermolecular interactions through the use of sterically demanding acetylacetonate-type ancillary ligands, the emission quantum yield can be profoundly impacted. This strategy has been successfully employed to enhance the performance of these complexes in various applications. The versatility in tuning the photophysical properties through ligand design has established Platinum(II) acetylacetonate complexes as a significant class of materials for developing advanced optoelectronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Platinum(II) acetylacetonate complexes have emerged as highly promising materials for use in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. beilstein-journals.org These square-planar complexes are capable of efficient photo- and electroluminescence with high color purity, spanning the entire visible spectrum from red, green, and blue (RGB) to near-infrared (NIR) regions. beilstein-journals.orgnih.gov Their ability to harvest both singlet and triplet excitons allows for the theoretical possibility of achieving 100% internal quantum efficiency in phosphorescent OLEDs (PhOLEDs). beilstein-journals.org

Rational Design of Phosphorescent Emitters based on Platinum(II) Acetylacetonate

The rational design of phosphorescent emitters based on Platinum(II) acetylacetonate is a key strategy for developing highly efficient OLEDs. rsc.org The molecular design of these complexes is crucial for achieving improved photophysical features and enhanced device performances. beilstein-journals.org By judiciously selecting and modifying the ligands coordinated to the platinum center, it is possible to tune the emission color, quantum yield, and charge transport properties of the emitters. rsc.orgresearchgate.net

One effective design strategy involves the use of strong σ-donor atoms and rigid scaffolds in the chelating ligands to construct robust phosphorescent Platinum(II) complexes. rsc.org Tetradentate ligands, for example, can provide a rigid coordination environment that minimizes non-radiative decay, leading to high thermal stability and slow non-radiative decay rates of the emissive excited states. rsc.org This approach has led to the development of highly efficient emitters with external quantum efficiencies (EQEs) exceeding 20%. rsc.org